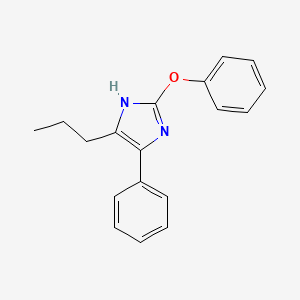
2-Phenoxy-4-phenyl-5-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenoxy, phenyl, and propyl groups. Imidazoles are a class of compounds known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by Brønsted acidic ionic liquids such as diethyl ammonium hydrogen phosphate . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-4-phenyl-5-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Phenoxy-4-phenyl-5-propyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their function. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the phenoxy and propyl groups, making it less versatile in certain applications.
4,5-Diphenyl-1H-imidazole: Contains two phenyl groups but lacks the phenoxy and propyl groups, affecting its chemical reactivity and biological activity
Uniqueness
2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64792-48-9 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenoxy-4-phenyl-5-propyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2O/c1-2-9-16-17(14-10-5-3-6-11-14)20-18(19-16)21-15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20) |
InChI Key |
BETPSQWLDCIKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















